Bis(1,2-bis(diphenylphosphino)ethane)palladium(0)

描述

The exact mass of the compound Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-diphenylphosphanylethyl(diphenyl)phosphane;palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C26H24P2.Pd/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFGMAGIYHHRKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H48P4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369119 | |

| Record name | Pd(DIPHOS)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

903.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31277-98-2 | |

| Record name | Pd(DIPHOS)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0), commonly known as Pd(dppe)₂, a versatile catalyst with significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This document outlines a detailed experimental protocol for its preparation and discusses the key spectroscopic techniques used for its characterization.

Synthesis of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0)

The synthesis of Pd(dppe)₂ typically involves the reduction of a palladium(II) salt in the presence of the bidentate phosphine ligand, 1,2-bis(diphenylphosphino)ethane (dppe). A common and effective method utilizes palladium(II) chloride as the precursor and hydrazine hydrate as the reducing agent in a high-boiling solvent like dimethyl sulfoxide (DMSO).

Experimental Protocol

A detailed experimental protocol for the synthesis of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) is provided below.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Palladium(II) chloride | PdCl₂ | 177.33 | 0.20 g | 1.13 mmol |

| 1,2-Bis(diphenylphosphino)ethane | C₂₆H₂₄P₂ | 398.44 | 1.12 g | 2.81 mmol |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 12 mL | - |

| Hydrazine hydrate | N₂H₄·H₂O | 50.06 | 0.30 mL | ~6.18 mmol |

| Ethanol | C₂H₅OH | 46.07 | As needed | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

Procedure:

-

To a suitable reaction vessel, add palladium(II) chloride (0.20 g) and 1,2-bis(diphenylphosphino)ethane (1.12 g).

-

Add dimethyl sulfoxide (12 mL) to the vessel.

-

Heat the mixture to 140 °C under an inert atmosphere (e.g., nitrogen or argon) with stirring until a clear, light-red solution is formed.

-

Remove the heat source and continue stirring for 30 minutes.

-

Slowly add hydrazine hydrate (0.30 mL) to the solution. A vigorous reaction with the evolution of nitrogen gas will occur, and the solution will turn dark brown.

-

Cool the reaction mixture in a water bath. Brown crystals will start to precipitate at approximately 125 °C.

-

Allow the mixture to cool to room temperature to complete the crystallization.

-

Collect the orange-brown crystals by filtration or centrifugation.

-

Wash the crystals sequentially with ethanol and diethyl ether.

-

Dry the product under vacuum.

Expected Yield: Approximately 78.2%

Characterization of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0)

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a crucial tool for characterizing organophosphorus compounds. For palladium-phosphine complexes, the coordination of the phosphine ligand to the metal center results in a significant change in the ³¹P chemical shift compared to the free ligand. While a specific chemical shift for Pd(dppe)₂ is not consistently reported across the literature, related Pd(II)-dppe complexes show distinct resonances. For instance, a ³¹P NMR signal for a Pd(II)-dppe complex was observed at 34.5 ppm.[1] It is important to note that the oxidation state of the palladium and the coordination environment will influence the exact chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule and is useful for confirming the coordination of the dppe ligand to the palladium center. The IR spectrum of the complex will show characteristic bands of the dppe ligand, which may be shifted upon coordination to the metal.

Key IR Absorption Bands:

| Functional Group | Free dppe Ligand (cm⁻¹) | Coordinated dppe in a Pd Complex (cm⁻¹) |

| P-Ph stretch | ~1435 | Shifted upon coordination |

| Aliphatic C-H stretch | ~2924 | Shifted upon coordination |

| Aromatic C-H stretch | ~3057 | Shifted upon coordination |

Note: The exact positions of the absorption bands for Pd(dppe)₂ may vary slightly.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0).

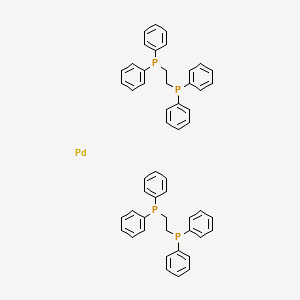

Molecular Structure

Below is a diagram representing the molecular structure of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0). It is important to note that while this represents the connectivity of the atoms, the precise bond lengths and angles have not been definitively determined by X-ray crystallography for this specific Pd(0) complex.

References

An In-depth Technical Guide to the Physical Properties of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of bis(1,2-bis(diphenylphosphino)ethane)palladium(0) (Pd(dppe)₂), a pivotal catalyst in modern organic synthesis. This document collates essential data on its structural, thermal, spectroscopic, and solubility characteristics to support its effective application in research and development.

General and Structural Properties

Pd(dppe)₂ is an organometallic compound featuring a central palladium(0) atom coordinated to two bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligands. It typically appears as a light yellow to brown crystalline powder.[1] Due to the electron-rich and sterically demanding nature of the dppe ligands, Pd(dppe)₂ is a stable complex, yet highly reactive in various catalytic cycles, particularly in cross-coupling reactions.[1][2] The compound is known to be air-sensitive and should be stored at low temperatures (≤ -10 °C) under an inert atmosphere.[1]

Table 1: General and Crystallographic Properties

| Property | Value |

| Chemical Formula | C₅₂H₄₈P₄Pd |

| Molecular Weight | 903.27 g/mol [1] |

| Appearance | Light yellow to brown crystal/powder[1] |

| Melting Point | 219-225 °C |

| Crystal System (for [Pd(SPh)₂(dppe)]) | Monoclinic[3] |

| Space Group (for [Pd(SPh)₂(dppe)]) | C2/c[3] |

| Unit Cell Dimensions (for [Pd(SPh)₂(dppe)]) | a = 14.320(2) Å, b = 16.383(2) Å, c = 14.295(2) Å, β = 93.41(2)°[3] |

digraph "Pd_dppe_2_structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Molecular Structure of Pd(dppe)₂", pad="0.2", splines="ortho", nodesep="0.6", ranksep="0.5"]; node [shape=circle, style=filled, fontname="Arial", fontsize=11, fixedsize=true, width=0.5];// Node definitions Pd [label="Pd", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P1 [label="P", fillcolor="#FBBC05", fontcolor="#202124"]; P2 [label="P", fillcolor="#FBBC05", fontcolor="#202124"]; P3 [label="P", fillcolor="#FBBC05", fontcolor="#202124"]; P4 [label="P", fillcolor="#FBBC05", fontcolor="#202124"];

C1 [label="C", fillcolor="#34A853", fontcolor="#FFFFFF", width=0.3]; C2 [label="C", fillcolor="#34A853", fontcolor="#FFFFFF", width=0.3]; C3 [label="C", fillcolor="#34A853", fontcolor="#FFFFFF", width=0.3]; C4 [label="C", fillcolor="#34A853", fontcolor="#FFFFFF", width=0.3];

Ph1 [label="Ph", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=0.6]; Ph2 [label="Ph", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=0.6]; Ph3 [label="Ph", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=0.6]; Ph4 [label="Ph", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=0.6]; Ph5 [label="Ph", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=0.6]; Ph6 [label="Ph", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=0.6]; Ph7 [label="Ph", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=0.6]; Ph8 [label="Ph", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", width=0.6];

// Edge definitions Pd -- P1 [color="#5F6368"]; Pd -- P2 [color="#5F6368"]; Pd -- P3 [color="#5F6368"]; Pd -- P4 [color="#5F6368"];

P1 -- C1 [color="#5F6368"]; C1 -- C2 [color="#5F6368"]; C2 -- P2 [color="#5F6368"];

P3 -- C3 [color="#5F6368"]; C3 -- C4 [color="#5F6368"]; C4 -- P4 [color="#5F6368"];

P1 -- Ph1 [color="#5F6368"]; P1 -- Ph2 [color="#5F6368"]; P2 -- Ph3 [color="#5F6368"]; P2 -- Ph4 [color="#5F6368"]; P3 -- Ph5 [color="#5F6368"]; P3 -- Ph6 [color="#5F6368"]; P4 -- Ph7 [color="#5F6368"]; P4 -- Ph8 [color="#5F6368"]; }

Solubility

Pd(dppe)₂ is generally soluble in non-protic organic solvents and insoluble in water. Its solubility in common laboratory solvents is a critical parameter for its use in homogeneous catalysis.

Table 2: Solubility of Pd(dppe)₂

| Solvent | Solubility |

| Dichloromethane | Soluble[4] |

| Toluene | Soluble[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble (used in synthesis) |

| Water | Insoluble |

Thermal Properties

Table 3: Thermal Properties

| Property | Value |

| Decomposition (for [Pd(tsac)₂(dppe)]) | Initial decomposition at 300 °C[5][6] |

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization and quality control of Pd(dppe)₂.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds. For palladium-phosphine complexes, the ³¹P chemical shift provides valuable information about the coordination environment of the phosphorus atoms. In the case of Pd(dppe)₂, a single sharp resonance is expected in the ³¹P{¹H} NMR spectrum, indicative of the four equivalent phosphorus atoms. While a specific chemical shift for Pd(dppe)₂ was not found in the searched literature, related Pd(II)(dppe) complexes exhibit signals in the downfield region. For example, a ³¹P NMR spectrum of a reaction mixture containing a Pd(dppe) complex showed signals at 52.45 ppm and 49.83 ppm in CD₂Cl₂.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups and confirm the coordination of the dppe ligand to the palladium center. The spectrum of Pd(dppe)₂ will be dominated by the vibrational modes of the phenyl and ethyl groups of the dppe ligand. Coordination to the palladium atom can induce shifts in the P-C and C-H vibrational frequencies. Specific peak assignments for Pd(dppe)₂ were not available in the searched literature. However, the IR spectra of related Pd(II)-dppe complexes show characteristic bands for the dppe ligand.[8][9]

Table 4: Spectroscopic Data

| Technique | Expected Features |

| ³¹P NMR | A single sharp resonance in the downfield region. |

| FTIR | Characteristic absorption bands of the dppe ligand, with potential shifts upon coordination to palladium. |

Experimental Protocols

Synthesis of Pd(dppe)₂

A common method for the synthesis of Pd(dppe)₂ involves the reduction of a palladium(II) salt in the presence of the dppe ligand.

Procedure:

-

Under an inert nitrogen atmosphere, combine palladium(II) chloride (PdCl₂), 1,2-bis(diphenylphosphino)ethane (dppe), and dimethyl sulfoxide (DMSO).

-

Heat the mixture to approximately 140 °C until a homogeneous solution is formed.

-

Remove the heat source and stir the solution vigorously.

-

Slowly add hydrazine hydrate as a reducing agent. A vigorous reaction with the evolution of nitrogen gas will occur, and the solution will turn dark brown.

-

Cool the reaction mixture in a water bath to induce precipitation of the product.

-

Continue cooling to room temperature.

-

Collect the resulting orange-brown crystals by centrifugation or filtration.

-

Wash the crystals sequentially with ethanol and diethyl ether.

-

Dry the final product under vacuum.

Characterization Methods

Given the air-sensitive nature of Pd(dppe)₂, TGA should be performed under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidation.

Protocol:

-

Ensure the TGA instrument is purged with a high-purity inert gas.

-

In an inert atmosphere glovebox, accurately weigh a small amount of the Pd(dppe)₂ powder into a TGA pan.

-

Seal the TGA pan if a specialized pan for air-sensitive samples is available.

-

Transfer the pan to the TGA instrument, minimizing exposure to air.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

Record the mass loss as a function of temperature.

Protocol:

-

In an inert atmosphere glovebox, dissolve a small amount of the Pd(dppe)₂ powder in a deuterated solvent (e.g., CD₂Cl₂, C₆D₆).

-

Transfer the solution to an NMR tube and cap it securely.

-

Acquire the ³¹P{¹H} NMR spectrum on a spectrometer, using an external standard such as 85% H₃PO₄.

For air-sensitive powders, FTIR analysis can be performed using a mull technique or an attenuated total reflectance (ATR) accessory inside a glovebox.

Protocol (Nujol Mull):

-

In an inert atmosphere glovebox, grind a small amount of the Pd(dppe)₂ powder with a drop of Nujol (mineral oil) to form a paste.

-

Spread the mull evenly between two KBr or CsI plates.

-

Assemble the plates in a sample holder and acquire the IR spectrum.

-

A background spectrum of Nujol should be subtracted from the sample spectrum.

This guide provides a foundational understanding of the key physical properties of Pd(dppe)₂ powder. For more specific applications, it is recommended to consult the primary literature and perform in-house characterization to ensure material quality and consistency.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 1663-45-2: 1,2-Bis(diphenylphosphino)ethane [cymitquimica.com]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Unraveling the Structural Nuances of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0): A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis and structural characteristics of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0), a pivotal catalyst in modern organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the detailed molecular architecture and experimental protocols associated with this significant organometallic complex.

Introduction

Bis(1,2-bis(diphenylphosphino)ethane)palladium(0), commonly abbreviated as [Pd(dppe)₂], is a highly effective zerovalent palladium complex renowned for its catalytic activity in a wide array of cross-coupling reactions.[1] Its robust nature and versatility have made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Understanding the precise three-dimensional arrangement of its constituent atoms is paramount for elucidating its reactivity and designing novel catalytic processes. While extensive research has been conducted on related Palladium(II)-dppe complexes, this guide focuses on the specific structural attributes of the Palladium(0) species.

Synthesis and Crystallization

The synthesis of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) is typically achieved through the reduction of a palladium(II) precursor in the presence of the dppe ligand.

Experimental Protocol: Synthesis

A common synthetic route involves the following steps:

-

Palladium(II) chloride (PdCl₂) and 1,2-bis(diphenylphosphino)ethane (dppe) are combined in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

The mixture is heated to facilitate the formation of a homogeneous solution.

-

A reducing agent, such as hydrazine hydrate, is then introduced to the solution. This leads to the reduction of Pd(II) to Pd(0) and the formation of the desired complex.

-

Upon cooling, the product precipitates from the solution and can be isolated by filtration, followed by washing with appropriate solvents like ethanol and diethyl ether, and subsequent drying under vacuum.

Molecular and Crystal Structure

A comprehensive search of the crystallographic literature and databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a publicly available crystal structure for the specific zerovalent complex, Bis(1,2-bis(diphenylphosphino)ethane)palladium(0). However, extensive structural data is available for numerous Palladium(II) complexes incorporating the dppe ligand. These related structures can provide valuable insights into the expected coordination geometry and bonding parameters of the Pd(0) complex.

For instance, in the related complex [Pd(dppe)(NO₃)₂], the palladium atom adopts a distorted square-planar geometry.[2] It is anticipated that in the zerovalent [Pd(dppe)₂] complex, the palladium center would exhibit a tetrahedral or square planar coordination geometry, defined by the four phosphorus atoms from the two bidentate dppe ligands.

Key Structural Parameters of Related Pd(II)-dppe Complexes

To provide a comparative context, the following table summarizes typical bond lengths and angles observed in various Palladium(II) complexes containing the dppe ligand. It is important to note that these values are for Pd(II) and may differ from those in the Pd(0) complex.

| Parameter | Compound | Value |

| Pd-P (Å) | [Pd(dppe)(SC₆H₅)₂] | ~2.25 - 2.35 |

| Pd-N (Å) | [Pd(dppe)(L)₂]²⁺ type complexes | ~2.10 - 2.11 |

| P-Pd-P (°) | ~85 - 90 | |

| N-Pd-N (°) | ~90 - 95 |

Note: Data is compiled from various sources on Pd(II)-dppe complexes and is intended for illustrative purposes.

Experimental Protocol: X-ray Crystallography

While a specific experimental protocol for the single-crystal X-ray diffraction of [Pd(dppe)₂] is not available, a general methodology for such an analysis would typically involve the following steps:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a saturated solution of the complex or by vapor diffusion techniques.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

Applications in Catalysis

Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) is a cornerstone catalyst in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility is particularly pronounced in cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals and other fine chemicals.

Conclusion

Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) remains a vital catalyst in the arsenal of synthetic chemists. While a definitive crystal structure of the zerovalent complex is not publicly available at the time of this report, the extensive structural data from related Pd(II) complexes, coupled with its well-documented reactivity, provides a strong foundation for its application in catalysis. Further research to elucidate the precise solid-state structure of [Pd(dppe)₂] would be highly beneficial to the scientific community, offering deeper insights into its catalytic mechanism and paving the way for the design of even more efficient catalytic systems.

References

In-Depth Technical Guide to Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) (CAS 31277-98-2) as a Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0), registered under CAS number 31277-98-2, is a highly effective and versatile catalyst widely employed in organic synthesis.[1] This organometallic compound, often abbreviated as Pd(dppe)₂, features a central palladium(0) atom coordinated to two bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligands.[2] This structure imparts significant stability and reactivity, making it an invaluable tool for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules.[1]

Its primary application lies in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Stille reactions.[1][2][3] The catalyst's high activity and selectivity often lead to improved reaction yields and reduced byproducts compared to other palladium sources.[1] These attributes make Pd(dppe)₂ particularly valuable in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs), as well as in the development of agrochemicals, advanced materials, and polymers.[1] This guide provides a comprehensive overview of the technical details of Pd(dppe)₂, including its properties, synthesis, and detailed protocols for its use in key cross-coupling reactions.

Physicochemical and Safety Data

Proper handling and storage of Pd(dppe)₂ are crucial for maintaining its catalytic activity and ensuring laboratory safety. The following tables summarize its key physical, chemical, and safety properties.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 31277-98-2 | [2][3] |

| Molecular Formula | C₅₂H₄₈P₄Pd | [3][4] |

| Molecular Weight | 903.25 g/mol | [2][5] |

| Appearance | Light yellow to brown powder/crystal | [2][3] |

| Synonyms | Pd(dppe)₂, Bis(DIPHOS)palladium(0) | [2][3] |

| Storage Conditions | Store at -20°C under an inert atmosphere | [2][3] |

Table 2: Safety Information

| Hazard | Description | Reference |

| Signal Word | Warning | [2][6] |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | [2][6] |

| Precautionary Statements | P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312 | [2][6] |

| Personal Protective Equipment | Dust mask (type N95), eyeshields, gloves | [2][6] |

| Storage Class | 11 (Combustible Solids) | [2][6] |

Synthesis of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)

The synthesis of Pd(dppe)₂ can be achieved through the reduction of a palladium(II) salt in the presence of the dppe ligand. A common and effective laboratory-scale preparation is detailed below.

Experimental Protocol: Synthesis of Pd(dppe)₂

This protocol is adapted from a procedure involving the hydrazine hydrate reduction of Palladium(II) chloride in the presence of 1,2-bis(diphenylphosphino)ethane.

Reagents and Materials:

-

Palladium(II) chloride (PdCl₂)

-

1,2-bis(diphenylphosphino)ethane (dppe)

-

Dimethyl sulfoxide (DMSO)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Diethyl ether

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Heating mantle or oil bath

-

Centrifuge

Procedure: [2]

-

Under a nitrogen atmosphere, combine 0.2 g of PdCl₂, 1.12 g of 1,2-bis(diphenylphosphino)ethane, and 12 mL of dimethyl sulfoxide (DMSO) in a Schlenk flask.

-

Heat the mixture to 140°C in an oil bath to form a homogeneous, light red solution.

-

Remove the oil bath and stir the solution vigorously for 30 minutes.

-

Slowly add 0.3 mL of hydrazine hydrate. A vigorous reaction with the evolution of nitrogen gas will occur, and the solution will turn dark brown.

-

Cool the mixture in a water bath. Brown crystals will begin to precipitate at approximately 125°C.

-

Slowly cool the mixture to room temperature to complete the crystallization.

-

Isolate the crystals by centrifugation.

-

Wash the collected crystals twice with 5 mL of ethanol and then twice with 5 mL of diethyl ether.

-

Dry the resulting orange crystals under vacuum.

The typical yield for this procedure is approximately 78.2%.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0).

Catalytic Applications in Cross-Coupling Reactions

Pd(dppe)₂ is a pre-catalyst that forms the active Pd(0) species in the reaction mixture. It is effective in a variety of cross-coupling reactions that are central to modern organic synthesis.

General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.

Table 3: Representative Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |

| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 88 |

| 3 | 1-Bromonaphthalene | 2-Thiopheneboronic acid | Cs₂CO₃ | DMF | 90 | 24 | 92 |

4.2.1. Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Pd(dppe)₂-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Reagents and Materials:

-

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) (Pd(dppe)₂)

-

Aryl bromide

-

Arylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask under a nitrogen atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(dppe)₂ (0.02 mmol, 2 mol%).

-

Add degassed toluene (5 mL) and degassed water (1 mL) to the flask.

-

Heat the reaction mixture to 80°C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction is a method for the C-C bond formation between an unsaturated halide (or triflate) and an alkene in the presence of a base.

Table 4: Representative Quantitative Data for Heck Reaction

| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Methyl acrylate | Triethylamine | Acetonitrile | Reflux | 24 | >95 |

| 2 | 4-Bromobenzonitrile | Styrene | NaOAc | DMF | 100 | 16 | 90 |

| 3 | 1-Iodonaphthalene | n-Butyl acrylate | K₂CO₃ | DMA | 120 | 20 | 85 |

4.3.1. Detailed Experimental Protocol: Heck Reaction

The following protocol describes a typical Heck reaction using Pd(dppe)₂ as the catalyst precursor. This specific example is adapted from a procedure using a related ferrocenylphosphine palladium complex, with conditions relevant to dppe systems.[2]

Reagents and Materials:

-

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) (Pd(dppe)₂)

-

Iodobenzene

-

Methyl acrylate

-

Triethylamine

-

Acetonitrile

-

Copper(I) iodide (optional co-catalyst)

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus

Procedure:

-

Suspend Pd(dppe)₂ (0.1 mmol) in a mixture of freshly distilled acetonitrile (10 mL) and triethylamine (2 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Heat the mixture to reflux for 5 minutes. The color may change, indicating the formation of the active catalytic species.

-

Add iodobenzene (10 mmol) and methyl acrylate (12 mmol) to the reaction mixture.

-

Continue to reflux the mixture for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to isolate the desired product.

Stille Coupling

The Stille coupling reaction involves the formation of a C-C bond between an organotin compound and an organic halide or triflate.

Table 5: Representative Quantitative Data for Stille Coupling

| Entry | Organic Halide/Triflate | Organostannane | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Vinyl triflate | Tributyl(vinyl)tin | THF | 65 | 12 | 89 |

| 2 | Iodobenzene | Tributyl(phenyl)tin | Toluene | 110 | 16 | 93 |

| 3 | 2-Bromothiophene | Trimethyl(furan-2-yl)tin | Dioxane | 100 | 24 | 87 |

4.4.1. Detailed Experimental Protocol: Stille Coupling

The following is a general procedure for a Pd(dppe)₂-catalyzed Stille coupling reaction.

Reagents and Materials:

-

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) (Pd(dppe)₂)

-

Organic halide or triflate

-

Organostannane

-

Anhydrous, degassed solvent (e.g., THF, toluene, or DMF)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under a nitrogen atmosphere, add the organic halide or triflate (1.0 mmol) and Pd(dppe)₂ (0.03 mmol, 3 mol%).

-

Add the anhydrous, degassed solvent (5 mL) via syringe.

-

Add the organostannane (1.1 mmol) to the reaction mixture via syringe.

-

Heat the reaction to the desired temperature (typically 65-110°C) and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).

-

Wash the organic phase with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

Bis[1,2-bis(diphenylphosphino)ethane]palladium(0) is a robust and highly efficient catalyst for a range of synthetically important cross-coupling reactions. Its stability, versatility, and the high yields it often provides make it a valuable tool for researchers and professionals in drug development and materials science. The detailed protocols and data presented in this guide are intended to serve as a practical resource for the successful application of this catalyst in the laboratory. As with all organometallic catalysis, optimization of reaction conditions for specific substrates is often necessary to achieve the best results.

References

The Coordination Chemistry of Palladium with DPPE Ligands: A Technical Guide for Researchers

An in-depth exploration of the synthesis, structure, and catalytic applications of palladium-dppe complexes, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the coordination chemistry of palladium with 1,2-bis(diphenylphosphino)ethane (dppe) ligands. It delves into the synthesis of key palladium(0) and palladium(II)-dppe complexes, their structural and spectroscopic characterization, and their widespread application as catalysts in pivotal cross-coupling reactions. Detailed experimental protocols for the synthesis of representative complexes and their use in Suzuki-Miyaura and Heck couplings are provided, alongside tabulated quantitative data for easy comparison. Visual diagrams generated using Graphviz illustrate key reaction pathways and experimental workflows.

Introduction to Palladium-DPPE Coordination Chemistry

1,2-bis(diphenylphosphino)ethane (dppe) is a chelating diphosphine ligand that forms stable complexes with palladium in both its Pd(0) and Pd(II) oxidation states. The dppe ligand typically coordinates to the palladium center in a bidentate fashion, forming a stable five-membered ring. This chelation imparts significant stability to the resulting complexes and influences their catalytic activity. The electronic and steric properties of the dppe ligand play a crucial role in the elementary steps of catalytic cycles, including oxidative addition and reductive elimination. Consequently, palladium-dppe complexes have emerged as versatile and efficient catalysts for a wide range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Synthesis of Key Palladium-DPPE Complexes

The synthesis of palladium-dppe complexes typically involves the reaction of a suitable palladium precursor with the dppe ligand. The choice of the palladium precursor and reaction conditions dictates the oxidation state of the final complex.

Synthesis of Dichloro[1,2-bis(diphenylphosphino)ethane]palladium(II), [Pd(dppe)Cl₂]

This air-stable, yellow crystalline solid is a common precursor for the in-situ generation of Pd(0) catalysts and is also used directly as a catalyst in various coupling reactions.

Experimental Protocol:

A detailed experimental protocol for the synthesis of [Pd(dppe)Cl₂] is as follows:

-

To a solution of palladium(II) chloride (PdCl₂, 1.0 g, 5.64 mmol) in acetonitrile (50 mL) is added 1,2-bis(diphenylphosphino)ethane (dppe, 2.25 g, 5.65 mmol).

-

The reaction mixture is stirred at room temperature for 2 hours, during which time a yellow precipitate forms.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford [Pd(dppe)Cl₂] as a yellow powder.

The following diagram illustrates the synthetic workflow for [Pd(dppe)Cl₂].

Synthesis of Bis[1,2-bis(diphenylphosphino)ethane]palladium(0), [Pd(dppe)₂]

This Pd(0) complex is a highly active catalyst for a variety of cross-coupling reactions. It can be prepared by the reduction of a Pd(II) precursor in the presence of excess dppe.

Experimental Protocol:

A detailed experimental protocol for the synthesis of [Pd(dppe)₂] is as follows[1]:

-

Under an inert atmosphere (e.g., nitrogen or argon), a mixture of palladium(II) chloride (PdCl₂, 0.2 g, 1.13 mmol) and 1,2-bis(diphenylphosphino)ethane (dppe, 1.12 g, 2.81 mmol) in dimethyl sulfoxide (DMSO, 12 mL) is heated to 140 °C until a homogeneous solution is formed.[1]

-

The solution is then cooled, and hydrazine hydrate (0.3 mL) is added dropwise, leading to the formation of a dark brown solution and the evolution of nitrogen gas.[1]

-

Upon further cooling, orange crystals of [Pd(dppe)₂] precipitate.[1]

-

The crystals are collected by filtration, washed with ethanol and diethyl ether, and dried under vacuum.[1]

Structural and Spectroscopic Characterization

The structures of palladium-dppe complexes are typically elucidated using single-crystal X-ray diffraction and spectroscopic methods such as ³¹P NMR.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on bond lengths and angles, confirming the coordination geometry of the palladium center. For [Pd(dppe)Cl₂], the palladium atom typically adopts a distorted square planar geometry.

| Parameter | [Pd(dppe)Cl₂] | Reference |

| Bond Lengths (Å) | ||

| Pd-P | 2.2384(4) - 2.2430(5) | [2] |

| Pd-Cl | 2.3390(7) - 2.358(1) | [3] |

| Bond Angles (°) | ||

| P-Pd-P | 85.19(2) | [2] |

| Cl-Pd-Cl | 94.7 | |

| P-Pd-Cl | 90.0 - 92.5 |

Note: The exact values can vary slightly depending on the crystal packing and the presence of solvent molecules.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for characterizing palladium-dppe complexes in solution. The chemical shift of the phosphorus atoms is sensitive to the coordination environment and the oxidation state of the palladium.

| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |

| dppe (free ligand) | CDCl₃ | ~ -13 | |

| [Pd(dppe)Cl₂] | CDCl₃ | ~ 44.5 | |

| [Pd(dppe)₂] | C₆D₆ | ~ 47.8 |

Catalytic Applications in Cross-Coupling Reactions

Palladium-dppe complexes are highly effective catalysts for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. Palladium-dppe complexes are frequently employed as catalysts for this transformation.

The catalytic cycle for the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol for Suzuki-Miyaura Coupling:

A representative procedure for the Suzuki-Miyaura coupling of 4-iodoanisole with phenylboronic acid using [Pd(dppe)Cl₂] as the catalyst is as follows:

-

To a Schlenk flask under an inert atmosphere, add [Pd(dppe)Cl₂] (0.02 mmol, 2 mol%), 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add a mixture of toluene (5 mL) and water (1 mL).

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodoanisole | Phenylboronic acid | [Pd(dppe)Cl₂] | K₂CO₃ | Toluene/H₂O | 90 | 12 | >95 | [4] |

| 4-Bromotoluene | Phenylboronic acid | [Pd(dppe)Cl₂] | K₂CO₃ | Toluene/H₂O | 100 | 24 | 85 | [5] |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | [Pd(dppe)Cl₂] | Na₂CO₃ | DME/H₂O | 80 | 4 | 92 |

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene. Palladium-dppe complexes are also effective catalysts for this reaction.

The catalytic cycle for the Heck reaction involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination.

Experimental Protocol for Heck Coupling:

A representative procedure for the Heck coupling of iodobenzene and styrene using a palladium-dppe catalyst is as follows:

-

In a sealed tube, [Pd(dppe)Cl₂] (0.01 mmol, 1 mol%), iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol) are dissolved in DMF (5 mL).

-

The tube is sealed and heated to 120 °C for 16 hours.

-

After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.

-

The residue is purified by flash chromatography to give the stilbene product.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Styrene | [Pd(dppe)Cl₂] | Et₃N | DMF | 120 | 16 | 95 | [6] |

| 4-Bromostyrene | Ethyl acrylate | [Pd(dppe)Cl₂] | Na₂CO₃ | DMA | 140 | 24 | 88 | |

| 1-bromo-4-nitrobenzene | Methyl acrylate | PS-Pd(dppe) | K₂CO₃ | DMA | 165 | 1 | 99.8 | [7] |

Conclusion

Palladium complexes featuring the dppe ligand are robust and versatile tools in the field of organic synthesis. Their well-defined coordination chemistry allows for predictable reactivity and high catalytic efficiency in a range of important cross-coupling reactions. The stability and ease of handling of complexes like [Pd(dppe)Cl₂] make them attractive for both academic research and industrial applications. This guide has provided a foundational understanding of the synthesis, characterization, and catalytic use of these important compounds, offering practical protocols and data to aid researchers in their endeavors. Further exploration into the development of novel dppe-based ligands and their corresponding palladium complexes continues to be an active area of research, promising even more efficient and selective catalytic systems in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide to the Electronic Properties of the Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) Complex

This technical guide provides a comprehensive overview of the electronic properties of the bis(1,2-bis(diphenylphosphino)ethane)palladium(0) complex, commonly referred to as Pd(dppe)₂. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, characterization, and electronic behavior of this significant organometallic compound.

Introduction

The Pd(dppe)₂ complex is a widely utilized catalyst and precursor in organic synthesis, particularly in cross-coupling reactions.[1][2] Its catalytic activity is intrinsically linked to its electronic structure. Understanding the electronic properties of Pd(dppe)₂ is therefore crucial for optimizing existing synthetic methodologies and for the rational design of new catalytic systems. This guide will delve into the key experimental techniques used to probe these properties, including cyclic voltammetry, UV-Visible spectroscopy, and X-ray photoelectron spectroscopy.

Synthesis of Pd(dppe)₂

The synthesis of Pd(dppe)₂ typically involves the reduction of a palladium(II) precursor in the presence of the dppe ligand. A common and effective method is the reduction of palladium(II) chloride with hydrazine hydrate in a high-boiling solvent like dimethyl sulfoxide (DMSO).[3]

Experimental Protocol: Synthesis of Pd(dppe)₂[3]

Materials:

-

Palladium(II) chloride (PdCl₂)

-

1,2-bis(diphenylphosphino)ethane (dppe)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Diethyl ether

-

Nitrogen gas supply

-

Schlenk line and glassware

-

Oil bath

-

Centrifuge

Procedure:

-

Under a nitrogen atmosphere, combine PdCl₂ (0.2 g), dppe (1.12 g), and anhydrous DMSO (12 mL) in a Schlenk flask equipped with a magnetic stir bar.

-

Heat the mixture to 140 °C in an oil bath with stirring to form a homogeneous, light red solution.

-

Remove the oil bath and continue to stir the solution vigorously for 30 minutes.

-

Slowly add hydrazine hydrate (0.3 mL, 0.226 g) to the solution. A vigorous reaction will occur with the evolution of nitrogen gas, and the solution will turn dark brown.

-

Cool the mixture in a water bath. Brown crystals will begin to precipitate at approximately 125 °C.

-

Allow the mixture to cool slowly to room temperature.

-

Isolate the product by centrifugation.

-

Wash the orange crystals twice with ethanol (5 mL) and then with diethyl ether (5 mL).

-

Dry the product under vacuum.

Expected Yield: Approximately 78.2%.[3]

Electronic Properties and Characterization

The electronic properties of Pd(dppe)₂ are primarily investigated through electrochemical and spectroscopic techniques. These methods provide insights into the oxidation states of the palladium center, the nature of the metal-ligand bonding, and the electronic transitions within the molecule.

Cyclic Voltammetry (CV)

Table 1: Representative Electrochemical Data for Related Palladium Phosphine Complexes

| Complex | Redox Couple | Potential (V vs. ref) | Solvent/Electrolyte | Reference |

| Pd(dppf)TPT | Pd(II)/Pd(I) | -0.953 (quasi-reversible) | DCM / 100 mM TBAPF₆ | [5] |

| Pd(dppf)TPT | Pd(I)/Pd(0) | -1.134 (quasi-reversible) | DCM / 100 mM TBAPF₆ | [5] |

| Cyclometalated Pd(II) complexes | Pd(II) -> Pd(III) | Varies with structure | Not specified | [6][7] |

Note: The data presented is for related complexes and serves to illustrate the expected redox behavior.

Apparatus and Reagents:

-

Potentiostat with a three-electrode cell (working, reference, and counter electrodes)

-

Glassy carbon working electrode

-

Platinum wire or graphite rod counter electrode

-

Ag/AgCl or saturated calomel reference electrode (SCE)

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

-

Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or THF)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

The palladium complex of interest

Procedure:

-

Prepare a solution of the palladium complex (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere above the solution throughout the experiment.

-

Set the parameters on the potentiostat, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram.

-

Vary the scan rate to investigate the reversibility of the redox processes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For Pd(dppe)₂, the spectrum is expected to be dominated by ligand-centered (π → π*) transitions of the dppe ligands and metal-to-ligand charge transfer (MLCT) bands. While a detailed spectrum of Pd(dppe)₂ is not consistently reported, studies on related Pd(0) and Pd(II) phosphine complexes provide insight into the expected spectral features. The absorption spectra of Pd(0) phosphine complexes often show ligand-centered transitions in the UV region and broader, less intense MLCT bands extending into the visible region.[8][9]

Table 2: Representative UV-Vis Absorption Data for Related Palladium Complexes

| Complex | λmax (nm) | Assignment | Solvent | Reference |

| Pd(II) amino acid complex | ~320 | Not specified | Aqueous | [10] |

| [Pd(H₂O)₂(pdp)][BF₄] | 372, 585 | Not specified | CH₂Cl₂ | [11] |

| Heteroleptic Silver(I) complexes with phosphine ligands | 330-380 | π → π* and n → π* | CH₂Cl₂ | [9][12] |

Note: The data presented is for related complexes and serves to illustrate the expected absorption regions.

Apparatus and Reagents:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

-

Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or THF)

-

The palladium complex of interest

Procedure:

-

Prepare a dilute solution of the palladium complex in the chosen solvent. The concentration should be adjusted to give an absorbance in the range of 0.1 - 1.0 for the main absorption bands.

-

Record a baseline spectrum of the pure solvent in the cuvette.

-

Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) state of the elements within a sample. For Pd(dppe)₂, XPS can be used to confirm the presence of palladium, phosphorus, and carbon, and most importantly, to determine the oxidation state of the palladium center. The binding energy of the Pd 3d core level is characteristic of its oxidation state. For Pd(0) species, the Pd 3d₅/₂ peak is typically observed in the range of 335.0-335.5 eV.[13]

Table 3: Representative XPS Binding Energy Data for Palladium Species

| Species | Core Level | Binding Energy (eV) | Reference |

| Pd(0) | Pd 3d₅/₂ | 335.5 | [13] |

| Pd(0) | Pd 3d₃/₂ | 340.9 | [13] |

| Pd(II) | Pd 3d₅/₂ | 336.4 | [13] |

| Pd(II) | Pd 3d₃/₂ | 341.7 | [13] |

Note: This data provides a reference for the expected binding energies of Pd(0) and Pd(II) states.

Apparatus:

-

X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα)

-

Ultra-high vacuum (UHV) chamber

-

Sample holder

Procedure:

-

Mount the solid sample of the palladium complex onto the sample holder.

-

Introduce the sample into the UHV chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the regions of interest, specifically the Pd 3d, P 2p, and C 1s core levels.

-

Calibrate the binding energy scale by referencing the C 1s peak of adventitious carbon to 284.8 eV.

-

Perform peak fitting and analysis of the high-resolution spectra to determine the binding energies and relative concentrations of the different chemical states.

Visualization of Experimental Workflow

The characterization of the electronic properties of the Pd(dppe)₂ complex follows a logical workflow, starting from its synthesis and progressing through various spectroscopic and electrochemical analyses. This workflow can be visualized using the following diagram.

Conclusion

The electronic properties of the Pd(dppe)₂ complex are fundamental to its role in catalysis and materials science. This guide has outlined the primary methods for its synthesis and detailed the experimental protocols for its characterization using cyclic voltammetry, UV-Visible spectroscopy, and X-ray photoelectron spectroscopy. While a complete set of quantitative data for the isolated complex is dispersed throughout the literature, the provided information and protocols offer a robust framework for researchers to investigate and understand the electronic structure of this important palladium complex. Further research to consolidate and expand upon the available data will undoubtedly contribute to the advancement of palladium-catalyzed transformations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Redox trends in cyclometalated palladium(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. [PDF] Redox trends in cyclometalated palladium(ii) complexes. | Semantic Scholar [semanticscholar.org]

- 8. A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Practical Guides for X-Ray Photoelectron Spectroscopy (XPS): First Steps in planning, conducting and reporting XPS measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. communities.springernature.com [communities.springernature.com]

Stability and Storage of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bis(1,2-bis(diphenylphosphino)ethane)palladium(0), often abbreviated as Pd(dppe)₂, is a widely utilized catalyst in organic synthesis, particularly in cross-coupling reactions that are fundamental to the creation of complex organic molecules. Its efficacy in forming carbon-carbon and carbon-heteroatom bonds has made it an invaluable tool in the pharmaceutical, agrochemical, and advanced materials industries.[1] The stability of this organometallic complex is a critical factor that influences its catalytic activity, shelf-life, and the reproducibility of synthetic protocols. This guide provides an in-depth overview of the stability and optimal storage conditions for Bis(1,2-bis(diphenylphosphino)ethane)palladium(0), supported by available data and recommended best practices.

Core Stability Profile and Recommended Storage

Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) is a solid that is generally stable when handled and stored correctly. However, it exhibits sensitivity to certain environmental factors. The primary degradation pathways for such palladium(0) phosphine complexes involve oxidation.

Key Stability-Influencing Factors:

-

Oxygen: The palladium(0) center is susceptible to oxidation to palladium(II) in the presence of atmospheric oxygen. This oxidative degradation is a primary concern and leads to a loss of catalytic activity.

-

Moisture: While less reactive towards water than many other organometallic reagents, prolonged exposure to moisture, especially in the presence of air, can facilitate decomposition.

-

Light: Some organometallic compounds are light-sensitive, and while specific quantitative data for Pd(dppe)₂ is scarce, it is best practice to protect it from light.[2]

-

Temperature: Elevated temperatures can accelerate decomposition pathways.

Based on information from various suppliers and safety data sheets, the following storage conditions are consistently recommended to ensure the long-term stability and efficacy of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0).

Quantitative Data on Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C[3][4][5] | To minimize thermal degradation and slow down potential oxidative decomposition. |

| Atmosphere | Inert gas (e.g., Nitrogen or Argon)[3][6] | To prevent oxidation of the air-sensitive palladium(0) center. |

| Light Exposure | Store in the dark (e.g., in an amber vial or opaque container)[2] | To prevent potential light-induced degradation. |

| Container | Tightly sealed container[2][6] | To prevent the ingress of air and moisture. |

| In Solution | -80°C for 6 months; -20°C for 1 month (under nitrogen)[3] | Solution stability is significantly lower than in the solid state. Lower temperatures are crucial. |

Experimental Protocol: Representative Stability Assessment

For researchers wishing to perform their own stability assessment, particularly when using the catalyst in solution, a general protocol is outlined below. This protocol is based on standard techniques for monitoring the stability of organometallic compounds.

Objective: To assess the stability of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) in a given solvent over time under specific atmospheric and temperature conditions.

Methodology:

-

Preparation of the Stock Solution:

-

In a glovebox or under a nitrogen atmosphere, accurately weigh a sample of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0).

-

Dissolve the solid in a deuterated solvent (for NMR analysis) that is commonly used for the intended catalytic reaction (e.g., d₈-toluene, d₆-benzene, or d₈-THF). The solvent should be anhydrous and deoxygenated.

-

Prepare the solution to a known concentration (e.g., 10 mg/mL).

-

Transfer the solution to several NMR tubes, seal them under an inert atmosphere, and wrap them in foil to protect from light.

-

-

Storage Conditions:

-

Store the NMR tubes at the desired temperatures (e.g., room temperature, 40°C for accelerated testing, and a control at -20°C).

-

Prepare a parallel set of samples that are exposed to air to observe the effect of oxidation.

-

-

Analytical Monitoring:

-

At specified time points (e.g., 0, 6, 24, 48, and 168 hours), acquire a ³¹P{¹H} NMR spectrum of a sample from each storage condition.

-

The ³¹P{¹H} NMR spectrum of fresh Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) should show a characteristic singlet.

-

Monitor for the appearance of new peaks, which would indicate the formation of decomposition products. A common decomposition product is the corresponding phosphine oxide, which will have a distinct chemical shift.

-

Integrate the signals of the parent compound and any new species to quantify the extent of decomposition over time.

-

-

Data Analysis:

-

Plot the percentage of remaining Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) as a function of time for each storage condition.

-

This data can be used to determine the half-life of the compound under the tested conditions.

-

Visualizing Workflows and Applications

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0).

Caption: A flowchart illustrating the key steps in an experimental protocol for evaluating the stability of the palladium catalyst.

Catalytic Cycle in Cross-Coupling Reactions

Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) is a pre-catalyst that enters the catalytic cycle. The following diagram shows a simplified representation of a generic palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, where "L" represents the dppe ligand.

Caption: A generalized catalytic cycle for cross-coupling reactions involving a Pd(0) complex like Pd(dppe)₂.

Conclusion

The stability of Bis(1,2-bis(diphenylphosphino)ethane)palladium(0) is paramount for its successful application in synthesis. Adherence to strict storage protocols, namely at low temperatures (-20°C) and under an inert atmosphere, is essential to prevent oxidative degradation and ensure the longevity and reactivity of this important catalyst. For applications requiring the use of this catalyst in solution, it is recommended to prepare solutions fresh and use them promptly, or to store them at very low temperatures (e.g., -80°C) for a limited time. When in doubt about the quality of an aged batch of the catalyst, a simple stability assessment using techniques such as ³¹P NMR can provide valuable insights into its integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. strem.com [strem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A palladium-oxo complex. Stabilization of this proposed catalytic intermediate by an encapsulating polytungstate ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharminternational.com [biopharminternational.com]

The Evolution of a Cornerstone Ligand: A Technical Guide to the Historical Development of DPPE in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(diphenylphosphino)ethane, commonly known as DPPE, is a C₂-symmetric bidentate phosphine ligand that has played a pivotal role in the advancement of homogeneous catalysis.[1] Its ability to form stable five-membered chelate rings with transition metals imparts significant stability to catalytic complexes, influencing their reactivity, selectivity, and longevity.[1] This technical guide provides an in-depth exploration of the historical development of DPPE, its synthesis, and its application in key catalytic transformations, offering valuable insights for researchers in organic synthesis and drug development.

Historical Development: From a Novel Diphosphine to a Ubiquitous Ligand

The journey of phosphine ligands in catalysis began in the mid-20th century, with early work focusing on monodentate phosphines like triphenylphosphine. These ligands were instrumental in the development of seminal catalytic reactions. However, the quest for more stable and selective catalysts led to the exploration of chelating ligands.

The synthesis of DPPE and its derivatives represented a significant milestone in ligand design. The ethylene bridge in DPPE creates a "natural bite angle" of approximately 86°, which is well-suited for coordinating to a variety of transition metal centers.[2] This structural feature provides a balance of flexibility and rigidity, contributing to the broad applicability of DPPE in catalysis.

Early applications of DPPE were in the field of coordination chemistry, with studies focusing on the structure and reactivity of its metal complexes.[2] One of the earliest and most accessible transition metal hydrides, HFeCl(dppe)₂, highlighted the ligand's ability to stabilize reactive species.[3] The true potential of DPPE in catalysis began to be realized with the burgeoning field of palladium- and nickel-catalyzed cross-coupling reactions. Researchers found that DPPE-ligated catalysts exhibited enhanced stability and activity compared to their monodentate counterparts in reactions like the Suzuki-Miyaura, Heck, and Stille couplings. This was a critical development, as these reactions have become indispensable tools for carbon-carbon bond formation in the synthesis of pharmaceuticals and complex organic molecules.

A 2020 review on the use of bidentate phosphines in nickel catalysis highlights that DPPE is among the most common and relatively inexpensive ligands used in a wide array of reactions, including Suzuki, Heck, Kumada, and Negishi couplings.[4][5]

Synthesis of DPPE: A Detailed Experimental Protocol

The traditional and most common synthesis of DPPE involves the reaction of a diphenylphosphide salt with a 1,2-dihaloethane.[1] More recent methods have explored photocatalytic routes.[1]

Classical Synthesis of 1,2-Bis(diphenylphosphino)ethane (DPPE)

This protocol is adapted from established literature procedures.[6][7]

Materials:

-

Sodium metal

-

Triphenylphosphine

-

1,2-Dichloroethane (or 1,2-dibromoethane)

-

Liquid ammonia, anhydrous

-

Diethyl ether, anhydrous

-

1-Propanol

-

Dry ice

-

Acetone

-

Standard Schlenk line and glassware

-

Mechanical stirrer

Procedure:

-

Preparation of Sodium Diphenylphosphide (NaPPh₂):

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a cold-finger condenser, condense approximately 300 mL of anhydrous liquid ammonia at -78 °C (dry ice/acetone bath).

-

Carefully add small pieces of sodium metal (5.15 g, 0.224 mol) to the liquid ammonia with stirring until a persistent deep blue color is obtained.

-

Slowly add triphenylphosphine (32.7 g, 0.125 mol) in portions. The solution will turn from blue to orange. Allow the reaction to stir for 1 hour at -78 °C.

-

-

Formation of DPPE:

-

To the freshly prepared NaPPh₂ solution, slowly add a solution of 1,2-dichloroethane (5.9 mL, 0.075 mol) in 20 mL of anhydrous diethyl ether.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight, allowing the ammonia to evaporate.

-

-

Work-up and Purification:

-

To the remaining residue, cautiously add 100 mL of deoxygenated water to quench any unreacted sodium.

-

Extract the aqueous layer with three 50 mL portions of diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain a white solid.

-

Recrystallize the crude product from hot 1-propanol to yield pure 1,2-bis(diphenylphosphino)ethane as a white crystalline solid. Typical yields are in the range of 70-80%.

-

Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and melting point analysis to confirm its identity and purity.

Application of DPPE in Catalysis: A Case Study in Suzuki-Miyaura Cross-Coupling

DPPE has been extensively used as a ligand in a variety of cross-coupling reactions. Its performance in nickel-catalyzed Suzuki-Miyaura couplings is particularly noteworthy.

Experimental Protocol: NiCl₂(dppe)-Catalyzed Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the cross-coupling of an aryl halide with an arylboronic acid using a NiCl₂(dppe) catalyst.[8][9]

Materials:

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

NiCl₂(dppe) (catalyst)

-

Potassium phosphate (K₃PO₄) or another suitable base

-

Anhydrous solvent (e.g., toluene, dioxane, or THF)

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add NiCl₂(dppe) (0.05 mmol, 5 mol%).

-

Add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

-

Add 5 mL of the anhydrous solvent.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

-

Quantitative Data Presentation

| Catalyst/Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| NiCl₂(dppe) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 95 | [10] |

| NiCl₂(dppf) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 92 | [10] |

| Pd(PPh₃)₄ | 5-Bromonicotinic acid | Phenylboronic acid | K₃PO₄ | DMF | 80 | 24 | 85-96 | [11] |

| Pd(dppf)Cl₂ | 5-Bromonicotinic acid | Phenylboronic acid | K₃PO₄ | DMF | 80 | 4 | 90-98 | [11] |

| Pd(OAc)₂/SPhos | 5-Bromonicotinic acid | Phenylboronic acid | K₃PO₄ | DMF | 80 | 6 | 88-95 | [11] |

Note: Reaction conditions and substrates can vary significantly between studies, affecting direct comparability. The data presented serves as a general illustration of ligand performance.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of synthetic and catalytic processes is crucial for understanding and optimizing chemical reactions. The following diagrams, generated using the DOT language, illustrate the synthesis of DPPE and a typical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic pathway for 1,2-Bis(diphenylphosphino)ethane (DPPE).

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

From its rational design to its widespread application, 1,2-bis(diphenylphosphino)ethane has secured its place as a cornerstone ligand in the edifice of modern catalysis. Its straightforward synthesis, robust chelating ability, and the stability it imparts to metal centers have made it an invaluable tool for synthetic chemists. While newer generations of more specialized and often more complex ligands have emerged, the historical significance and continued utility of DPPE are undeniable. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the development and application of foundational ligands like DPPE provides a crucial context for the design of new and improved catalytic systems.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]

- 3. Transition metal hydride - Wikipedia [en.wikipedia.org]

- 4. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. datapdf.com [datapdf.com]

- 8. Synthesis of Dichlorophosphinenickel(II) Compounds and Their Catalytic Activity in Suzuki Cross-Coupling Reactions: A Simple Air-Free Experiment for Inorganic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

Theoretical Insights into the Pd(dppe)₂ Catalytic Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the catalytic cycle of palladium complexes featuring the 1,2-bis(diphenylphosphino)ethane (dppe) ligand, a cornerstone in modern synthetic chemistry. Drawing from extensive theoretical studies, this document elucidates the mechanisms and energetics of key elementary steps, offering valuable insights for catalyst design and reaction optimization in drug development and other chemical industries.

Introduction to Pd(dppe)₂ Catalysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The dppe ligand, a chelating diphosphine, imparts stability and specific steric and electronic properties to the palladium center, influencing the efficiency and selectivity of catalytic transformations such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in mapping the intricate energy landscapes of these catalytic cycles, providing a molecular-level understanding of the reaction pathways.

The generally accepted mechanism for these cross-coupling reactions involves a series of fundamental steps: oxidative addition, transmetalation (for reactions like Suzuki-Miyaura), migratory insertion (for reactions like Heck), and reductive elimination. Each of these steps involves distinct intermediates and transition states, the relative energies of which dictate the overall catalytic turnover frequency.

The Catalytic Cycle: A Theoretical Perspective

The following sections detail the key elementary steps of a generic Pd(dppe)₂-catalyzed cross-coupling reaction, using the Heck reaction as a representative example due to the availability of detailed computational studies on the closely related 1,2-bis(diphenylphosphino)ethane (dpe) ligand system. The energetic data presented provides a quantitative framework for understanding the catalytic process.

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to the active Pd(0) species, [Pd(dppe)]. This step involves the cleavage of the C-X bond and the formation of a Pd(II) complex. Computational studies on related systems suggest that this process is often the rate-determining step in many cross-coupling reactions.[1][2] The oxidative addition proceeds through a three-centered transition state, leading to a square-planar Pd(II) intermediate.

Migratory Insertion

In the context of the Heck reaction, following oxidative addition, the olefin substrate coordinates to the Pd(II) center. This is followed by the migratory insertion of the aryl group onto the coordinated olefin, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination and Reductive Elimination

The final steps of the catalytic cycle involve the regeneration of the active Pd(0) catalyst. In the Heck reaction, this typically occurs via β-hydride elimination from the alkylpalladium intermediate, which yields the final product and a palladium-hydride species. Subsequent reductive elimination of HX regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. In cross-coupling reactions like the Suzuki-Miyaura coupling, the final step after transmetalation is the reductive elimination of the two organic fragments from the Pd(II) center to form the desired product and regenerate the Pd(0) catalyst. Studies on related systems have shown that the facility of reductive elimination is influenced by the steric and electronic properties of the phosphine ligands.[3][4]

Quantitative Energetic Data